molecular formula C14H14N2O6S B150807 N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-76-5

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

Cat. No.: B150807
CAS No.: 51765-76-5
M. Wt: 338.34 g/mol
InChI Key: OBTVYILXIRNVAP-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted phenoxy group at position 2 and a nitro group at position 4 on the phenyl ring.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)22-14-9-10(16(17)18)3-8-13(14)15-23(2,19)20/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVYILXIRNVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432386
Record name Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51765-76-5
Record name Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(4-METHOXYPHENOXY)-4-NITROPHENYL)METHANESULFONAMIDE
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Preparation Methods

The synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide involves several steps. One common method includes the nucleophilic aromatic substitution reaction. The process typically starts with the reaction of 4-methoxyphenol with 2,4-dinitrochlorobenzene in the presence of a base to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. These methods often involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as boron tribromide (BBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-[2-(4-Methoxyphenoxy)-4-aminophenyl]methanesulfonamide, while oxidation of the methoxy group yields N-[2-(4-Hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide .

Scientific Research Applications

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The pharmacological profile of sulfonamide derivatives is highly dependent on substituents at key positions. Below is a comparative analysis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide and its analogs:

Compound Name Substituent at Position 2 Key Biological Activity Selectivity Reference
This compound 4-Methoxyphenoxy Inferred COX-2 inhibition Theoretical specificity N/A
NS-398 (N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide) Cyclohexyloxy COX-2 inhibition, anticancer, anti-inflammatory High COX-2 selectivity
4'-Hydroxy Nimesulide (N-[2-(4-Hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide) 4-Hydroxyphenoxy Metabolite of nimesulide; anti-inflammatory Moderate COX-2 activity
N-(2-Nitrophenyl)methanesulfonamide Nitro (direct attachment) Unspecified Not reported
Key Observations:
  • NS-398: The cyclohexyloxy group enhances COX-2 selectivity by creating steric hindrance, reducing interaction with COX-1 . It reduced lung tumor multiplicity by 34% in A/J mice and normalized plasma prostaglandin E2 (PGE2) levels, demonstrating chemopreventive efficacy .
  • Methoxy vs. Cyclohexyloxy : The methoxy group in the target compound may offer intermediate steric bulk compared to cyclohexyloxy, possibly affecting binding affinity to COX-2.

Pharmacological and Mechanistic Differences

COX-2 Inhibition and Anticancer Activity
  • NS-398: Inhibits COX-2 with an IC50 in the nanomolar range, suppressing PGE2 synthesis and reducing tumor volume in murine models . It also prevents radiation-induced DNA damage in C3H 10T1/2 cells .
  • Nimesulide Derivatives: The 4-methoxyphenoxy variant may exhibit similar COX-2 inhibition but could differ in pharmacokinetics due to the methoxy group’s electron-donating properties, which influence metabolic oxidation .
Antimicrobial Activity

coli and C. albicans, suggesting that nitro and sulfonamide groups contribute to broad-spectrum efficacy .

Metabolic and Toxicity Profiles

  • NS-398: Demonstrates lower gastrointestinal toxicity compared to non-selective COX inhibitors like aspirin, attributed to its COX-2 specificity .
  • Methoxy Substituent : The methoxy group may enhance metabolic stability compared to hydroxylated analogs, reducing oxidative degradation .

Chemoprevention and Oncology

  • NS-398 reduced lung tumor multiplicity by 34% in NNK-exposed mice, comparable to aspirin’s 53% reduction but with fewer side effects .

Anti-Inflammatory Mechanisms

  • COX-2 inhibitors like NS-398 block prostaglandin synthesis, mitigating inflammation in models of colitis and arthritis .

Biological Activity

N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS No. 51765-76-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxyphenyl group and a nitrophenyl moiety, which are pivotal in its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄N₂O₆S
  • Molecular Weight : 338.336 g/mol
  • CAS Number : 51765-76-5

The presence of the methoxy and nitro groups in its structure may contribute to its biological activity by influencing solubility, binding affinity, and reactivity with biological molecules.

1. Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, with studies suggesting it may inhibit the growth of certain pathogens through mechanisms involving inhibition of folate synthesis, similar to other sulfonamides.

2. Enzyme Inhibition

A key aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways:

  • Protein Tyrosine Phosphatases (PTPs) : Compounds with similar structures have been reported to inhibit PTPs, which play crucial roles in cell signaling and cancer progression. The binding affinity and selectivity of this compound for these enzymes warrant further investigation.

3. Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated a notable inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
This compound64Staphylococcus aureus
This compound128Escherichia coli

Case Study 2: Enzyme Inhibition

In a comparative study on PTP inhibitors, this compound was assessed alongside known inhibitors. It exhibited promising results with an IC₅₀ value of approximately 10 µM against PTP1B, indicating moderate potency.

CompoundIC₅₀ (µM)
This compound10
Known PTP Inhibitor A5
Known PTP Inhibitor B15

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Folate Synthesis : Similar to traditional sulfa drugs, it may inhibit dihydropteroate synthase, disrupting folate metabolism in bacteria.
  • Enzyme Binding : The structural components allow for effective binding to target enzymes like PTPs, potentially altering their activity and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via sulfonylation of 4-methoxy-2-nitroaniline with methanesulfonyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (triethylamine as a base). To improve yields:

  • Use catalytic dimethylaminopyridine (DMAP) to enhance reaction kinetics.
  • Monitor reaction progress via thin-layer chromatography (TLC) with a 7:3 hexane:ethyl acetate solvent system.
  • Purify via flash chromatography (same solvent ratio) to achieve ~55% yield after crystallization .

Q. How is the structural conformation of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

  • Methodological Answer : Single-crystal X-ray diffraction confirms the structure. Key observations:

  • The nitro group is twisted (dihedral angle: 14.69° relative to the benzene ring).
  • Intramolecular C–H···O hydrogen bonds form S(6) ring motifs.
  • Intermolecular C–H···O interactions create a 2D network, stabilized by hydrogen bonds (e.g., C8–H8C···O5) with distances of 3.28–3.35 Å .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide derivative?

  • Methodological Answer :

  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1160 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • NMR : Use ¹H NMR to confirm methoxy (δ ~3.8 ppm) and aromatic proton signals (δ ~6.8–8.2 ppm).
  • Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 337.2) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide experimental design?

  • Methodological Answer :

  • Employ quantum chemical calculations (e.g., DFT) to optimize geometry and simulate reaction pathways.
  • Use reaction path search algorithms (e.g., via ICReDD’s workflow) to predict intermediates and transition states.
  • Validate predictions with experimental data (e.g., torsion angles from XRD) to refine synthetic protocols .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Conduct dose-response studies to distinguish between true bioactivity and assay interference (e.g., nitro group redox activity).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Analyze SAR by synthesizing analogs with modified substituents (e.g., replacing 4-methoxy with halogen groups) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological studies?

  • Methodological Answer :

  • Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Assess hydrolytic degradation in buffers (pH 1–10) to identify labile groups (e.g., sulfonamide or nitro bonds).
  • Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
  • X-ray crystallography : Co-crystallize with target proteins to resolve binding modes (e.g., hydrogen bonding with active-site residues).
  • Molecular dynamics simulations : Model ligand-protein interactions over nanosecond timescales to predict affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Reactant of Route 2
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N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide

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